

Application Notes: Rapid Screening of Carbaryl using Enzyme Immunoassay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbaryl

Cat. No.: B1668338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

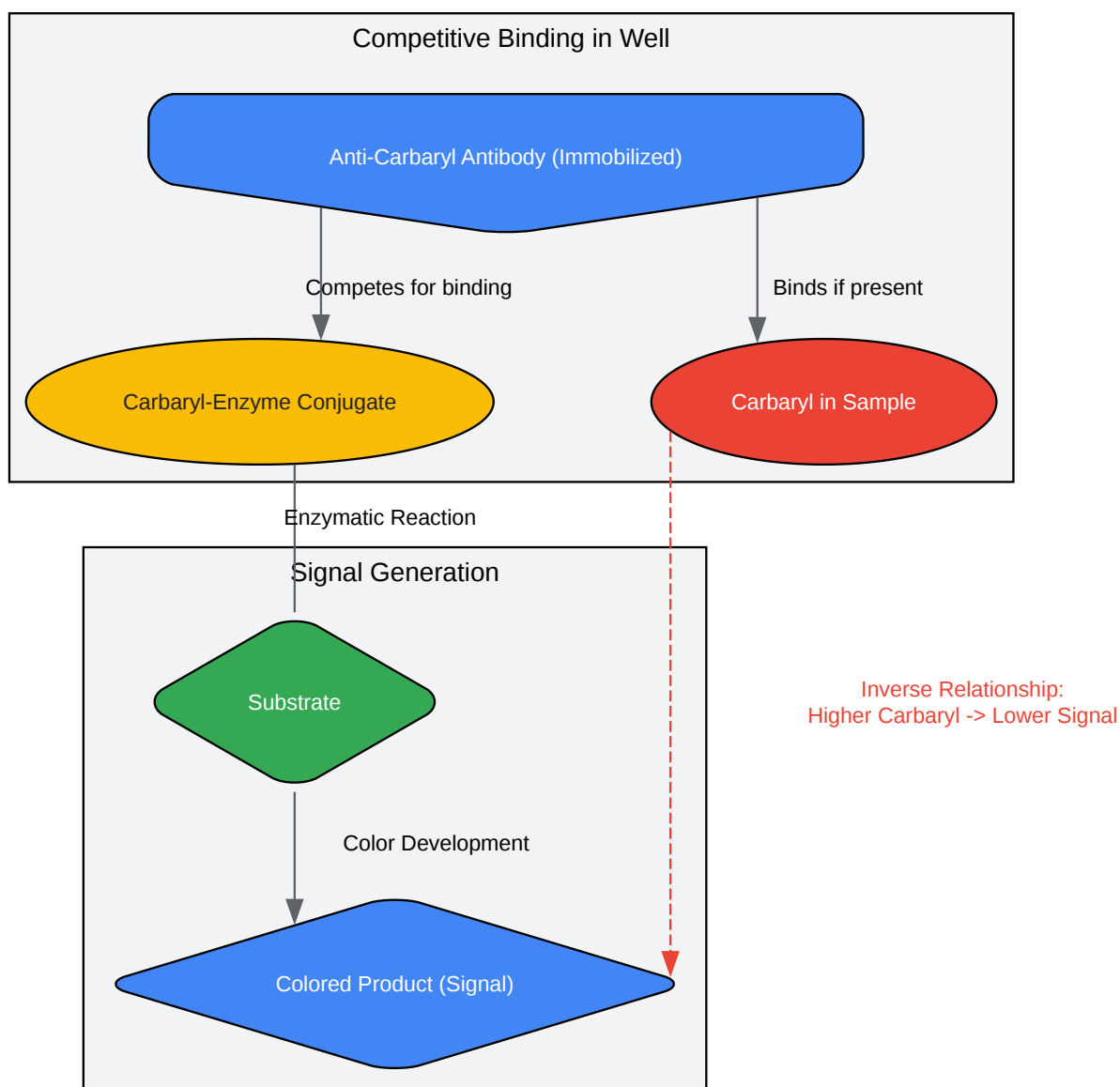
Carbaryl, a broad-spectrum N-methylcarbamate insecticide, is widely used in agriculture to control a variety of pests on fruits, vegetables, and other crops. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for **Carbaryl** in various commodities. Traditional chromatographic methods for pesticide residue analysis, while accurate, are often time-consuming and require extensive sample cleanup. This application note describes a rapid and sensitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of **Carbaryl** residues in various matrices.

Principle of the Assay

This enzyme immunoassay is a competitive ELISA designed for the detection of **Carbaryl**. The assay is based on the competition between **Carbaryl** in the sample and a **Carbaryl**-enzyme conjugate for a limited number of anti-**Carbaryl** antibody binding sites immobilized on a microtiter plate.

In the absence of **Carbaryl** in the sample, the **Carbaryl**-enzyme conjugate binds to the immobilized antibody. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is maximal in a **Carbaryl**-free sample. When **Carbaryl** is present in the sample, it competes with the **Carbaryl**-enzyme conjugate for

the antibody binding sites. This results in less enzyme conjugate being bound to the plate and a corresponding decrease in the intensity of the color development. The concentration of **Carbaryl** in the sample is therefore inversely proportional to the color intensity.



[Click to download full resolution via product page](#)

Figure 1: Principle of Competitive ELISA for **Carbaryl** Detection.

Quantitative Data Summary

The performance of the **Carbaryl** enzyme immunoassay has been validated across various studies and matrices. The following tables summarize key quantitative data.

Table 1: Assay Performance Characteristics

| Parameter | VHH-based ELISA[1][2] | Monoclonal Antibody-based ELISA[3] |
|--|-----------------------|------------------------------------|
| Limit of Detection (LOD) | 0.3 ng/mL | 31.6 ng/L |
| IC50 (Half-maximal inhibitory concentration) | 5.4 ng/mL | 101.0 ng/L |
| Dynamic Range | 0.8 - 38 ng/mL | 31.6 - 364.0 ng/L |
| Assay Time | < 2 hours | Not Specified |

Table 2: Recovery of **Carbaryl** from Spiked Samples

| Matrix | Spiking Level | VHH-based ELISA Recovery (%) [1] [2] | Monoclonal Antibody-based ELISA Recovery (%) [3] |
|--------------|----------------------|--|--|
| Rice | 200, 1000, 2000 ng/g | 81 - 106 | - |
| Maize | 200, 1000, 2000 ng/g | 96 - 106 | - |
| Wheat | 200, 1000, 2000 ng/g | 83 - 113 | - |
| Peppers | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Cucumbers | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Strawberries | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Tomatoes | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Potatoes | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Oranges | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Apples | 10, 50, 200 ppb | - | 70.0 - 137.7 (crude extract) |
| Water | 0.05, 0.1, 0.5 ppb | - | Mean Recovery: 112% |

Table 3: Cross-Reactivity with Other Carbamates

| Compound | Cross-Reactivity (%) with VHH-based ELISA ^[2] |
|------------|--|
| Carbaryl | 100 |
| Carbofuran | ≤0.8 |
| Isoprocarb | ≤0.8 |
| Propoxur | ≤0.8 |
| Methiocarb | ≤0.8 |
| Aldicarb | ≤0.8 |

Experimental Protocols

Reagent Preparation

- Wash Buffer (1X): Dilute a 20X concentrated wash buffer with deionized water to a 1X solution.
- **Carbaryl** Standards: Prepare a stock solution of **Carbaryl** in methanol. From the stock solution, prepare a series of working standards by serial dilution in a sample dilution buffer (e.g., PBS with 0.1% BSA).
- **Carbaryl**-HRP Conjugate: Dilute the concentrated **Carbaryl**-HRP conjugate with a conjugate diluent to the working concentration specified by the kit manufacturer.
- TMB Substrate Solution: Prepare the TMB substrate solution according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.
- Stop Solution: A 2M sulfuric acid solution is typically used as the stop solution.

Sample Preparation

A. Fruits and Vegetables:

- Weigh 10 g of a homogenized sample into a centrifuge tube.

- Add 20 mL of methanol and vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and dilute it with the sample dilution buffer. The dilution factor may need to be optimized depending on the expected level of contamination and the specific matrix.

B. Cereals (Rice, Maize, Wheat):

- Grind the sample to a fine powder.
- Weigh 10 g of the powdered sample and add 20 mL of methanol.
- Sonicate for 20 minutes.
- Centrifuge at 3000 x g for 15 minutes.
- Collect the supernatant and dilute with PBS containing 10% methanol before analysis.[\[2\]](#)

C. Water Samples:

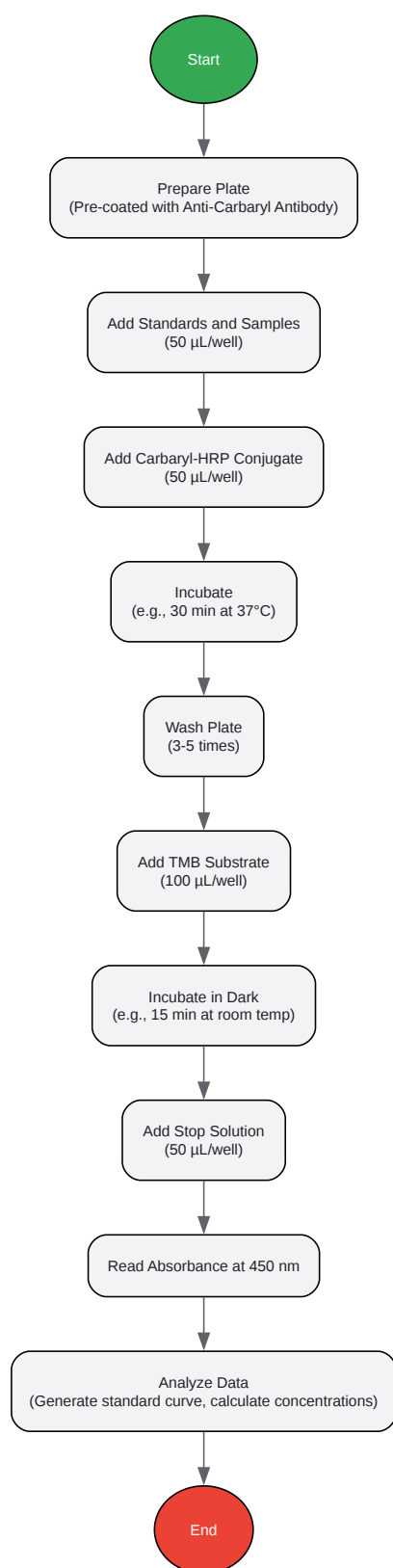
- Water samples can often be analyzed directly after filtration through a 0.45 μm filter to remove particulate matter.
- If pre-concentration is needed, solid-phase extraction (SPE) with C18 cartridges can be employed.

D. Soil Samples:

- Weigh 10 g of sieved soil into a flask.
- Add 20 mL of a 1:1 (v/v) mixture of acetone and water.
- Shake vigorously for 1 hour.
- Allow the soil to settle and filter the supernatant.

- The extract may require further cleanup and solvent exchange into the sample dilution buffer before analysis.

Assay Procedure



[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow for **Carbaryl** ELISA.

- Plate Preparation: Allow the antibody-coated microtiter plate and reagents to reach room temperature.
- Addition of Standards and Samples: Add 50 µL of each standard and prepared sample solution to the appropriate wells in duplicate.
- Addition of Enzyme Conjugate: Add 50 µL of the diluted **Carbaryl**-HRP conjugate to each well.
- Incubation: Gently mix the plate and incubate for 30-60 minutes at 37°C.
- Washing: After incubation, discard the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on a clean paper towel.
- Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.
- Color Development: Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: $\%B/B_0 = (\text{Absorbance of standard or sample} / \text{Absorbance of zero standard}) \times 100$
- Plot a standard curve of %B/B₀ versus the logarithm of the **Carbaryl** concentration for the standards.

- Determine the concentration of **Carbaryl** in the samples by interpolating their %B/B₀ values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of **Carbaryl** in the original sample. A four-parameter logistic (4-PL) curve fit is often recommended for analyzing competitive ELISA data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. Competitive ELISA Protocol [elisa-antibody.com]
- 3. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Rapid Screening of Carbaryl using Enzyme Immunoassay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668338#application-of-enzyme-immunoassays-for-rapid-carbaryl-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com